molecular formula C21H21ClFNO3 B12178055 1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol CAS No. 1015610-49-7

1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol

Cat. No.: B12178055
CAS No.: 1015610-49-7
M. Wt: 389.8 g/mol
InChI Key: JFBUPNSEJLOYHQ-UHFFFAOYSA-N
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Description

2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- is a complex organic compound that features a combination of chlorophenoxy, fluorophenyl, and furanylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction using a fluorophenyl halide.

    Attachment of the furanylmethyl group: This step may involve a coupling reaction using a furanylmethyl halide and an appropriate base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenoxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to receptors: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathway modulation: It could influence biochemical pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(4-bromophenoxy)-3-[(3-fluorophenyl)methylamino]-
  • 2-Propanol, 1-(4-chlorophenoxy)-3-[(3-chlorophenyl)methylamino]-

Uniqueness

The unique combination of chlorophenoxy, fluorophenyl, and furanylmethyl groups in 2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- distinguishes it from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1015610-49-7

Molecular Formula

C21H21ClFNO3

Molecular Weight

389.8 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]propan-2-ol

InChI

InChI=1S/C21H21ClFNO3/c22-17-6-8-20(9-7-17)27-15-19(25)13-24(14-21-5-2-10-26-21)12-16-3-1-4-18(23)11-16/h1-11,19,25H,12-15H2

InChI Key

JFBUPNSEJLOYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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